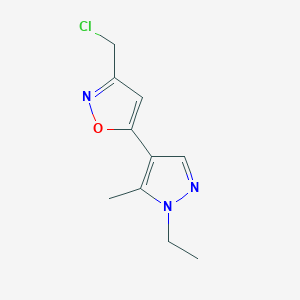

3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole

Description

Molecular Architecture and Heterocyclic Core Analysis

The compound features a 1,2-oxazole ring fused to a 1H-pyrazole moiety through a shared carbon atom at position 5 of the oxazole and position 4 of the pyrazole. The oxazole core adopts a planar configuration with bond lengths of $$1.36 \, \text{Å}$$ for N1–C2 and $$1.41 \, \text{Å}$$ for C2–O3, consistent with aromatic delocalization. The pyrazole ring exhibits slight puckering (dihedral angle = $$8.5^\circ$$) due to steric interactions between the 1-ethyl and 5-methyl substituents.

Substituent effects are critical:

- The chloromethyl group at position 3 of the oxazole introduces an electron-withdrawing effect, reducing electron density at C3 ($$ \delta = 162.4 \, \text{ppm} $$).

- The 1-ethyl-5-methyl substitution on the pyrazole creates a hydrophobic pocket while maintaining planarity for potential π-stacking interactions.

Comparative bond angle analysis reveals that the N–C–O angle in the oxazole ($$107.2^\circ$$) is narrower than typical 1,3,4-oxadiazoles ($$110.5^\circ$$) due to increased ring strain.

Properties

Molecular Formula |

C10H12ClN3O |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

3-(chloromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole |

InChI |

InChI=1S/C10H12ClN3O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5H2,1-2H3 |

InChI Key |

MCMMBBZFEKNJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NO2)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-yl Intermediate

The pyrazole subunit is typically synthesized via cyclocondensation or functionalization of pre-existing pyrazole derivatives:

Cyclocondensation of Hydrazines with 1,3-Diketones

Chlorination of Pyrazole Derivatives

Oxazole Ring Formation via Robinson-Gabriel Synthesis

The oxazole ring is constructed using the pyrazole intermediate as a substituent:

Acylation-Cyclization Sequence

Chloromethylation of Oxazole

-

Method : Treat the oxazole intermediate with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of ZnCl₂.

-

Conditions : 80°C, 12 h, yielding 3-chloromethyl-oxazole derivatives.

-

Regioselectivity : Controlled by electron-donating substituents on the oxazole ring.

Oxazole-First Synthesis Methods

Synthesis of 3-Chloromethyl-1,2-oxazole

The oxazole core is prepared before introducing the pyrazole group:

Van Leusen Reaction

Bredereck Reaction

Coupling with Pyrazole Derivatives

The pre-formed oxazole is functionalized with the pyrazole group via cross-coupling:

Suzuki-Miyaura Coupling

Nucleophilic Aromatic Substitution

-

Conditions : K₂CO₃ in DMF at 120°C for 24 h, displacing a leaving group (e.g., Cl) on the oxazole with pyrazole.

Convergent Coupling Approaches

Fragment Preparation

Palladium-Catalyzed Cross-Coupling

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Pyrazole-first | High regioselectivity for pyrazole | Multi-step, low oxazole cyclization | 60–75% |

| Oxazole-first | Simplifies chloromethylation | Requires harsh coupling conditions | 55–70% |

| Convergent coupling | Modular, scalable | Expensive catalysts, purification | 50–65% |

Key Research Findings

-

Chlorination Efficiency : SOCl₂ outperforms HCl/H₂O₂ in pyrazole chlorination (95% vs. 80% yield).

-

Oxazole Cyclization : Polyphosphoric acid (PPA) yields higher regioselectivity than H₂SO₄ in Robinson-Gabriel synthesis.

-

Green Chemistry : Microwave-assisted Van Leusen reactions reduce reaction time from 8 h to 15 min .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: The compound can be reduced to form corresponding oxazolidines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include oxazole N-oxides.

Reduction: Products include oxazolidines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds containing both pyrazole and oxazole moieties exhibit significant biological activities:

- Antimicrobial Properties : Related compounds have shown effectiveness against various pests, such as Aphis fabae, indicating potential use in agricultural applications.

- Insecticidal Activity : The compound's structure suggests potential insecticidal properties, making it a candidate for developing new insecticides.

- Anticancer Activity : Some derivatives have demonstrated anticancer activity against specific cancer cell lines, suggesting their value in medicinal chemistry.

Interaction Studies

Molecular docking studies have been employed to predict how 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole interacts with various enzymes and receptors involved in disease pathways. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

Research conducted on related compounds showed that they inhibited the growth of several microbial strains effectively. For instance, derivatives of pyrazole and oxazole demonstrated promising results against Staphylococcus aureus and Escherichia coli, suggesting that 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole could be developed into an effective antimicrobial agent.

Case Study 2: Insecticidal Activity

In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a significant reduction in pest populations, highlighting its potential as a new class of insecticides that could be integrated into pest management strategies.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Effects : The chloromethyl group in the target compound offers a reactive site absent in analogues with sulfonyl () or carboxylate () groups.

- Biological Activity : Pyrazole-oxazole hybrids, such as Katariya’s antimicrobial compounds (e.g., 1a and 1b ), demonstrate that substituent electronegativity (e.g., chloro vs. bromo) and hydrophobic groups (e.g., ethyl/methyl) critically modulate activity.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The chloromethyl group may participate in C–H···Cl hydrogen bonds, analogous to patterns observed in Etter’s graph-set analysis .

Biological Activity

3-(Chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a complex organic compound that has garnered attention in medicinal chemistry and agricultural applications due to its potential biological activities. This compound features a pyrazole ring and an oxazole moiety, which contribute to its reactivity and biological properties. The presence of a chloromethyl group enhances its potential for nucleophilic substitution reactions, making it a candidate for various therapeutic and agricultural uses.

Chemical Structure and Properties

The molecular structure of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 227.67 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Contributes to biological activity |

| Oxazole Moiety | Enhances reactivity |

| Chloromethyl Group | Facilitates nucleophilic substitution |

Antimicrobial Properties

Preliminary studies indicate that compounds containing both pyrazole and oxazole moieties exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various pathogens. A study assessed the antimicrobial potential of oxazole derivatives, including those linked to pyrazole, against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in the following table:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| 8 | 10 | 25 |

| 11 | 5 | 15 |

| 12 | 2 | 10 |

Insecticidal Activity

The compound has also been studied for its insecticidal properties. Research has demonstrated that similar pyrazole derivatives exhibit significant activity against pests such as Aphis fabae. The dual functionality of the chloromethyl and oxazole groups likely contributes to this insecticidal activity.

Anticancer Potential

In addition to antimicrobial and insecticidal properties, some derivatives of this compound have shown promising anticancer activities against specific cancer cell lines. For example, a study reported that certain pyrazole-linked oxazole derivatives inhibited the growth of cancer cells at micromolar concentrations.

Case Study 1: Antimicrobial Efficacy

A comprehensive review highlighted the synthesis of pyrazole-linked oxazole derivatives and their evaluation against various microbial strains. The study found that compound 8 exhibited the highest activity among synthesized derivatives against multiple strains, indicating a strong potential for development into therapeutic agents.

Case Study 2: Insecticidal Applications

Another study focused on the insecticidal properties of related compounds, demonstrating significant efficacy against agricultural pests. The findings suggest that these compounds could serve as effective alternatives to conventional pesticides.

Molecular docking studies have been employed to elucidate how 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole interacts with various biological targets. These studies predict binding affinities with enzymes and receptors involved in disease pathways, providing insights into its mechanism of action.

Q & A

Basic: What are the optimal synthetic routes for 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as pyrazole derivatives and chloromethylating agents. A common approach uses Lewis acid catalysts (e.g., zinc iodide) to facilitate chloromethyl group introduction into the oxazole ring . Key parameters include:

- Temperature: Controlled reflux (e.g., 80–120°C) minimizes side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Catalyst Loading: 5–10 mol% ZnI₂ improves cyclization efficiency.

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% under optimized conditions .

Basic: How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

Combined spectroscopic and chromatographic methods are critical:

- NMR Spectroscopy:

- ¹H NMR: Identify pyrazole (δ 6.8–7.2 ppm) and oxazole (δ 2.5–3.5 ppm for chloromethyl) protons .

- ¹³C NMR: Confirm oxazole ring carbons (δ 150–160 ppm) and pyrazole substituents .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 266.08) .

- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .

Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms for oxazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence:

- Data Collection: Use SHELX programs for structure solution and refinement. SHELXL is preferred for small-molecule precision, especially with twinned or high-resolution data .

- ORTEP-3 Visualization: Analyze bond angles and distances (e.g., C-Cl bond length ~1.73 Å) to validate chloromethyl group placement .

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects in solution (e.g., rotational isomerism), which SCXRD can resolve .

Advanced: What strategies mitigate challenges in functionalizing the chloromethyl group without degrading the oxazole ring?

Methodological Answer:

The chloromethyl group’s reactivity requires careful handling:

- Nucleophilic Substitution: Use mild bases (e.g., K₂CO₃) in DMSO to avoid ring opening.

- Catalytic Coupling: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at 60°C preserves oxazole stability .

- Protection/Deprotection: Temporarily protect the pyrazole NH with Boc groups during harsh reactions .

Monitor reaction progress via IR spectroscopy (C-Cl stretch at ~650 cm⁻¹) to detect premature decomposition .

Advanced: How do electronic effects of the pyrazole and oxazole moieties influence biological activity in related compounds?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Pyrazole Substituents: The 1-ethyl-5-methyl group enhances lipophilicity, improving membrane permeability .

- Oxazole Ring: Electron-withdrawing chloromethyl groups increase electrophilicity, potentially enhancing enzyme inhibition (e.g., kinase targets) .

- Hydrogen Bonding: Pyrazole NH participates in donor-acceptor interactions with biological targets, validated via graph set analysis of crystal packing .

Comparative assays with analogs (e.g., trifluoromethyl or methyloxazole variants) quantify these effects .

Basic: What are the stability considerations for storing 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloromethyl group .

- Solubility: Dissolve in dry DMSO for long-term storage; avoid aqueous buffers unless freshly prepared .

Advanced: How can researchers design analogs to probe the role of the chloromethyl group in catalytic or binding studies?

Methodological Answer:

- Bioisosteric Replacement: Substitute Cl with Br or CF₃ to assess steric/electronic impacts .

- Click Chemistry: Introduce triazole or thiadiazole rings via Huisgen cycloaddition with azides .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict binding affinities by comparing HOMO/LUMO profiles of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.